![molecular formula C17H11NO7 B609462 1-(3,4-Dihydroxybenzoyl)-6,7-dihydroxy-3-isoquinolinecarboxylic acid CAS No. 374620-70-9](/img/structure/B609462.png)
1-(3,4-Dihydroxybenzoyl)-6,7-dihydroxy-3-isoquinolinecarboxylic acid
Übersicht
Beschreibung
“1-(3,4-Dihydroxybenzoyl)-6,7-dihydroxy-3-isoquinolinecarboxylic acid” is not a well-known compound, but it seems to contain a 3,4-dihydroxybenzoic acid (also known as protocatechuic acid) moiety . Protocatechuic acid is a type of phenolic acid and a major metabolite of antioxidant polyphenols found in green tea . It has mixed effects on normal and cancer cells in in vitro and in vivo studies .
Molecular Structure Analysis
The molecular structure of 3,4-dihydroxybenzoic acid, a component of the compound you’re interested in, has been well-studied . Its molecular formula is C7H6O4 and its molecular weight is 154.12 g/mol .Chemical Reactions Analysis
While specific chemical reactions involving “1-(3,4-Dihydroxybenzoyl)-6,7-dihydroxy-3-isoquinolinecarboxylic acid” are not available, it’s worth noting that hydroxybenzoic acids, including 3,4-dihydroxybenzoic acid, are major aromatic secondary metabolites that impart food with typical organoleptic characteristics and link to many health benefits .Physical And Chemical Properties Analysis
3,4-Dihydroxybenzoic acid is a light brown solid with a density of 1.524 g/cm3 at 4 °C . It has a melting point of 202 °C . It is soluble in water, ethanol, and ether, but insoluble in benzene .Wissenschaftliche Forschungsanwendungen
IGF-1 Binding Inhibitor
NBI-31772 is known to be an insulin-like growth factor-1 binding proteins (IGFBPs) inhibitor . It inhibits the binding of IGF-1 to all IGFBPs . This means it can interfere with the physiological effects of IGF-1, either enhancing or attenuating them .
IGF-1 Potentiator
In addition to being an IGFBP inhibitor, NBI-31772 also acts as an IGF-1 potentiator . It displaces IGF-1 from the IGF1:IGFBP complex, thereby increasing the circulating level of IGF-1 .
Reduction of Ischemic Brain Damage
One of the physiological effects of NBI-31772 is the reduction of ischemic brain damage . This suggests potential applications in the treatment of conditions such as stroke or other forms of brain injury.
Restoration of Proteoglycan Synthesis
NBI-31772 has been shown to restore proteoglycan synthesis by chondrocytes . This could have implications for the treatment of conditions affecting the joints, such as osteoarthritis.
Improvement of Muscle Fiber Regeneration
Another physiological effect of NBI-31772 is the improvement of muscle fiber regeneration . This suggests potential applications in the treatment of muscle injuries or degenerative muscle conditions.
Potential Use in Sports
While NBI-31772 has not been tested in humans, its ability to increase circulating levels of IGF-1 suggests that it could potentially be used (or abused) in sports to enhance performance .
Safety And Hazards
Zukünftige Richtungen
The production of 3,4-dihydroxybenzoic acid is a relevant task owing to its pharmaceutical properties and its use as a precursor for subsequent synthesis of high value-added chemicals . The microbial production of 3,4-dihydroxybenzoic acid using dehydroshikimate dehydratase (DSD) has been demonstrated previously .
Eigenschaften
IUPAC Name |
1-(3,4-dihydroxybenzoyl)-6,7-dihydroxyisoquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO7/c19-11-2-1-7(4-12(11)20)16(23)15-9-6-14(22)13(21)5-8(9)3-10(18-15)17(24)25/h1-6,19-22H,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMFEWUYBFMLIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C2=NC(=CC3=CC(=C(C=C32)O)O)C(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80741040 | |
Record name | 1-[(3,4-Dioxocyclohexa-1,5-dien-1-yl)(hydroxy)methylidene]-6,7-dihydroxy-1,2-dihydroisoquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80741040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dihydroxybenzoyl)-6,7-dihydroxy-3-isoquinolinecarboxylic acid | |
CAS RN |
374620-70-9 | |
Record name | NBI-31772 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0374620709 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[(3,4-Dioxocyclohexa-1,5-dien-1-yl)(hydroxy)methylidene]-6,7-dihydroxy-1,2-dihydroisoquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80741040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NBI-31772 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7DYH3XNP6H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.